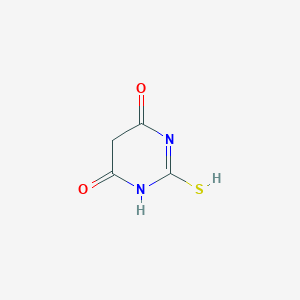

2-sulfanyl-1H-pyrimidine-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “2-sulfanyl-1H-pyrimidine-4,6-dione” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical properties and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1H-pyrimidine-4,6-dione involves several chemical reactions and conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

Iron-Catalyzed Functionalization: Another method involves the use of iron-catalyzed remote functionalization of inert carbon-hydrogen bonds of alkenes via hydrogen-atom-transfer by carbon-centered radical relay.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2-sulfanyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing Agents: Such as oxygen and other oxidizing compounds.

Reducing Agents: Including hydrogen and other reducing substances.

Catalysts: Iron and other transition metals are often used as catalysts in these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Inhibition of Matrix Metalloproteinases (MMPs)

One of the significant applications of 2-sulfanyl-1H-pyrimidine-4,6-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in the breakdown of extracellular matrix components and are associated with various diseases including:

- Cardiovascular Diseases : MMPs contribute to heart disease and cardiac insufficiency.

- Inflammatory Disorders : Conditions such as inflammatory bowel disease and rheumatoid arthritis are linked to MMP activity.

- Cancer : MMPs facilitate tumor invasion and metastasis.

A patent detailing these compounds indicates that they can effectively inhibit MMPs, suggesting potential therapeutic benefits for conditions characterized by excessive tissue remodeling .

Cancer Treatment

Recent studies have highlighted the synthesis of pyrano[2,3-d]pyrimidine derivatives that act as inhibitors against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging chemotherapeutic agents, leading to increased cancer cell death. The synthesized compounds demonstrated promising anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116 .

Antioxidant Activity

Research has indicated that certain pyrimidine derivatives possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The antioxidant activity is attributed to their ability to scavenge free radicals, thereby protecting cells from damage .

Antimicrobial Properties

Some derivatives of this compound have shown antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds suggest their utility in treating inflammatory diseases. By inhibiting specific pathways related to inflammation, they may help alleviate symptoms associated with conditions like arthritis and asthma .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of functional groups such as thiol (-SH) significantly influences their biological activity:

| Compound Structure | Activity Type | Notes |

|---|---|---|

| This compound | MMP Inhibition | Effective against multiple diseases |

| Pyrano[2,3-d]pyrimidine derivatives | PARP Inhibition | Enhances chemotherapy effects |

| Various substituted derivatives | Antimicrobial | Broad-spectrum activity |

Case Study: MMP Inhibition

In a study focusing on MMP inhibition, several 2-sulfanyl derivatives were synthesized and tested for their ability to inhibit specific MMPs associated with heart disease. Results indicated a significant reduction in MMP activity in vitro, suggesting potential for therapeutic use in cardiovascular conditions .

Case Study: Cancer Cell Lines

A series of pyrano[2,3-d]pyrimidine derivatives were evaluated for anti-cancer properties against established human cancer cell lines. The results demonstrated that certain modifications to the pyrimidine structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mecanismo De Acción

The mechanism of action of 2-sulfanyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Binding to Molecular Targets: this compound binds to specific molecular targets, influencing their activity.

Pathway Modulation: The compound modulates various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

2-sulfanyl-1H-pyrimidine-4,6-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

CID 2632: A cephalosporin antibiotic.

CID 6540461: Another cephalosporin derivative.

CID 5362065: A β-lactam antibiotic.

CID 5479530: Also a cephalosporin.

These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications.

Propiedades

IUPAC Name |

2-sulfanyl-1H-pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUGGBMJDPOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.